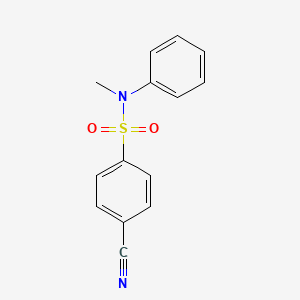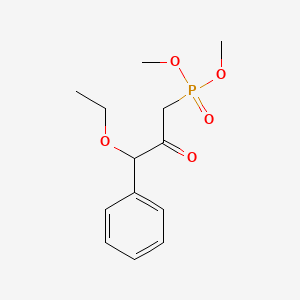![molecular formula C17H18ClNO2 B14486878 Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- CAS No. 64353-00-0](/img/structure/B14486878.png)
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and an N-substituent consisting of a 2-(4-methylphenyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- typically involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The resulting 5-chloro-2-methoxyaniline is then reacted with 2-(4-methylphenyl)ethylamine under appropriate conditions to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzamides.
- Studied for its potential use in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Metoclopramide: Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-.
Glyburide: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
Comparison:
Metoclopramide: Used as an antiemetic and gastroprokinetic agent. It has a similar benzamide core but different substituents, leading to distinct pharmacological properties.
Glyburide: Used as an antidiabetic agent. It shares the 5-chloro-2-methoxybenzamide structure but has different substituents, resulting in unique biological activities.
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- stands out due to its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
64353-00-0 |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12-3-5-13(6-4-12)9-10-19-17(20)15-11-14(18)7-8-16(15)21-2/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
IKDZYODVOCIJKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
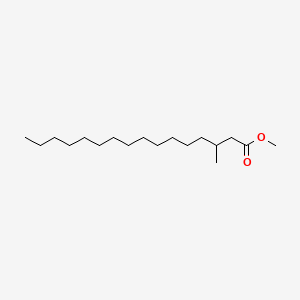
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
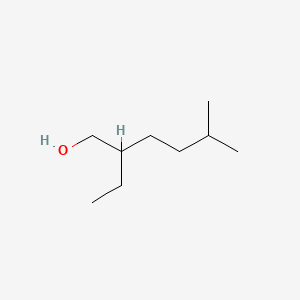
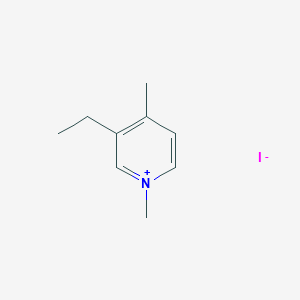
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
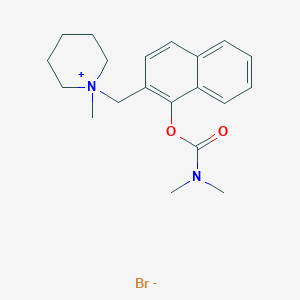
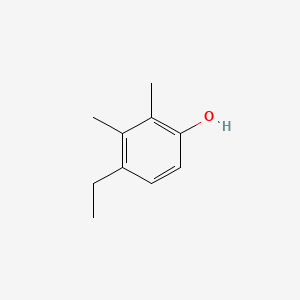

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
